

n-Ethyl-4-fluoro-2-nitroaniline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *n*-Ethyl-4-fluoro-2-nitroaniline

Cat. No.: B1296328

[Get Quote](#)

An In-depth Technical Guide to n-Ethyl-4-fluoro-2-nitroaniline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of **n-Ethyl-4-fluoro-2-nitroaniline**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

n-Ethyl-4-fluoro-2-nitroaniline is a substituted aniline derivative. Its core physical and chemical properties are summarized below.

Property	Value	Citation(s)
CAS Number	774-22-1	[1][2][3]
Molecular Formula	C ₈ H ₉ FN ₂ O ₂	[1][2][3]
Molecular Weight	184.17 g/mol	[2][3]
Melting Point	63 °C	[1]
Boiling Point	289.2 °C at 760 mmHg	[1]
Flash Point	128.7 °C	[1]
Refractive Index	1.579	[1]

Spectroscopic Data (Predicted)

While specific experimental spectra for **n-Ethyl-4-fluoro-2-nitroaniline** are not widely published, the expected spectroscopic data can be predicted based on its structural components and comparison with closely related analogs like 2-nitroaniline and N-ethyl-2-nitroaniline.^[4]

Spectroscopy	Functional Group	Expected Chemical Shift / Frequency Range
¹ H NMR	Aromatic H (ortho to NO ₂)	~8.1 ppm (dd)
	Aromatic H (para to NO ₂)	~7.4 ppm (ddd)
	Aromatic H (ortho to NH)	~6.7 ppm (ddd)
	N-H	Variable
	-CH ₂ - (Methylene)	~3.4 ppm (q)
	-CH ₃ (Methyl)	~1.3 ppm (t)
¹³ C NMR	C-NH	~146 ppm
	C-NO ₂	~134 ppm
	C-F	~157 ppm (d)
	Aromatic CH	~110-136 ppm
	-CH ₂ - (Methylene)	~38 ppm
	-CH ₃ (Methyl)	~14 ppm
IR	N-H Stretch	~3400 cm ⁻¹ (secondary amine)
	Aromatic C-H Stretch	~3100-3000 cm ⁻¹
	Aliphatic C-H Stretch	~2950-2850 cm ⁻¹
	NO ₂ Asymmetric Stretch	~1520 cm ⁻¹
	NO ₂ Symmetric Stretch	~1350 cm ⁻¹
	C-N Stretch	~1300 cm ⁻¹
Mass Spec.	Molecular Ion Peak [M] ⁺	m/z = 184.06

Experimental Protocols

Synthesis of n-Ethyl-4-fluoro-2-nitroaniline

The synthesis of **n-Ethyl-4-fluoro-2-nitroaniline** can be achieved via a nucleophilic aromatic substitution (S_NAr) reaction. The procedure involves the N-alkylation of 4-fluoro-2-nitroaniline using an ethylating agent.^{[5][6]} The protocol described here is adapted from established methods for analogous compounds.^{[6][7]}

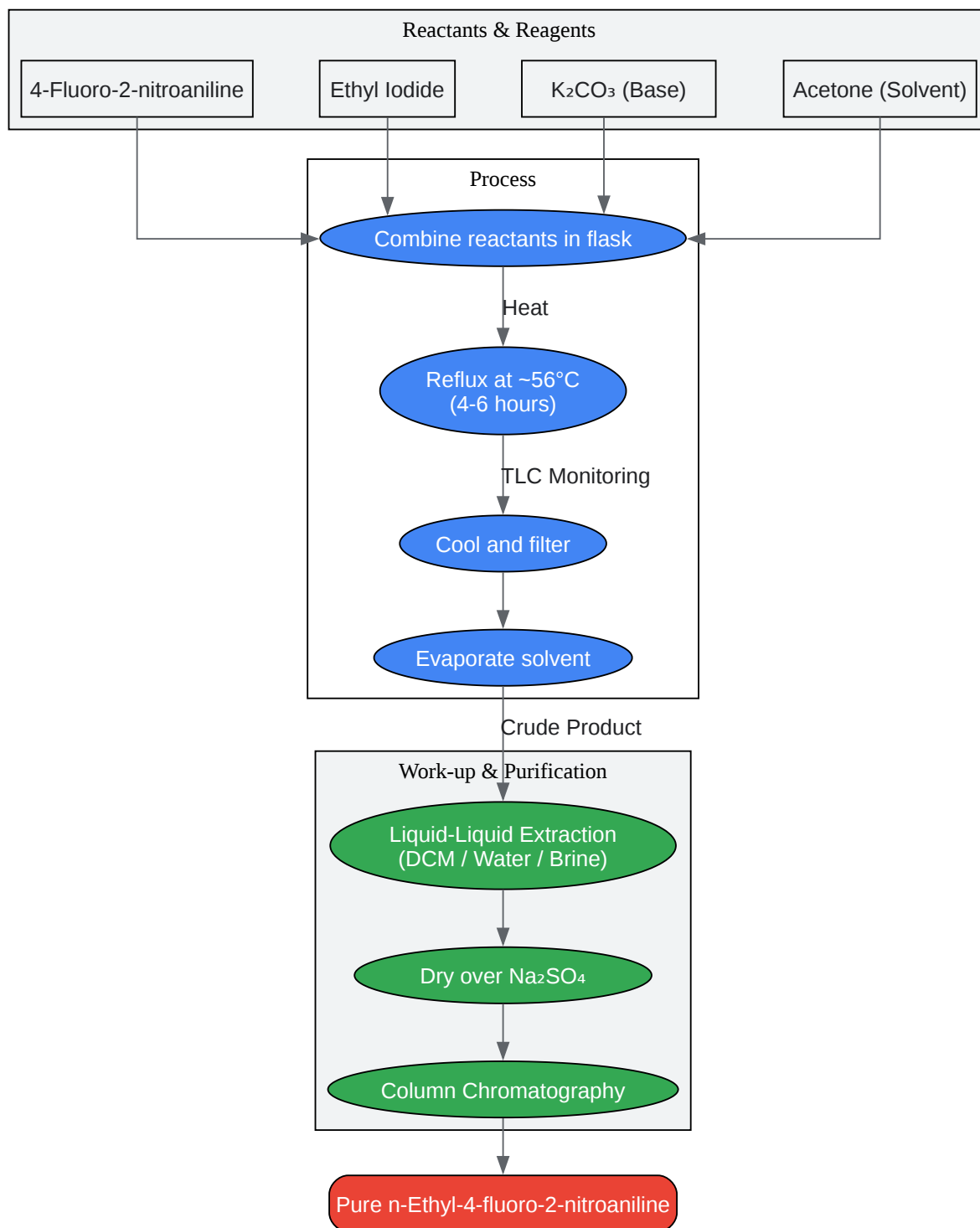
Materials and Equipment:

- Reagents: 4-Fluoro-2-nitroaniline, Ethyl iodide, Potassium carbonate (K_2CO_3), Anhydrous acetone, Dichloromethane, Water, Brine, Anhydrous sodium sulfate.
- Equipment: Round-bottom flask, magnetic stirrer with heating mantle, condenser, separatory funnel, rotary evaporator, equipment for flash column chromatography.

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (50 mL).^[7]
- Addition of Ethyl Iodide: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.^[7]
- Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C). Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.^[7]
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.^[7]
- Purification: Dissolve the crude product in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.^[7]
- Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure **n-Ethyl-4-fluoro-2-nitroaniline**.

[7]

[Click to download full resolution via product page](#)

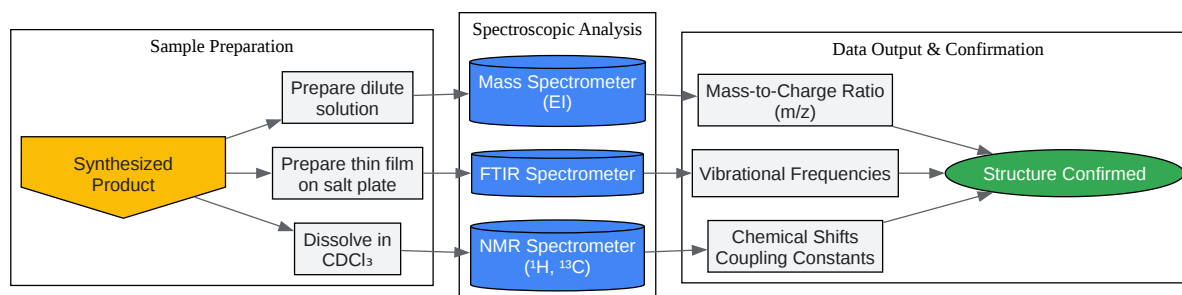
Synthetic workflow for **n-Ethyl-4-fluoro-2-nitroaniline**.

Spectroscopic Characterization Protocol

To confirm the identity and purity of the synthesized compound, a standard workflow of spectroscopic analysis should be employed.^[4]

Methodologies:

- **Infrared (IR) Spectroscopy:** A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .^[4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer, with chemical shifts reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).^[4]
- **Mass Spectrometry (MS):** A dilute solution of the sample is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).^[4]



[Click to download full resolution via product page](#)

Workflow for spectroscopic structure confirmation.

Safety Information

Hazard Statements: Users should consult the Safety Data Sheet (SDS) for comprehensive safety information.[2] General precautions for handling substituted nitroanilines include avoiding dust formation and contact with skin and eyes.[2]

First Aid Measures:

- If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[2]
- Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[2]
- Following eye contact: Rinse with pure water for at least 15 minutes.[2]
- Following ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary. [2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]
- 5. 4-Fluoro-2-nitroaniline 97 364-78-3 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [n-Ethyl-4-fluoro-2-nitroaniline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296328#n-ethyl-4-fluoro-2-nitroaniline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com